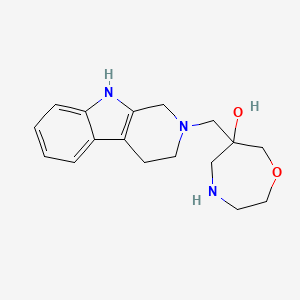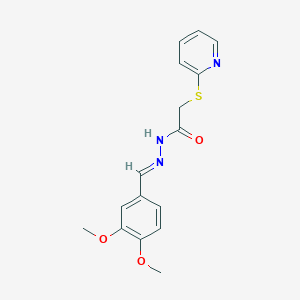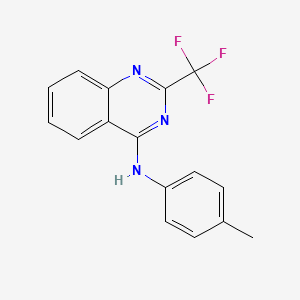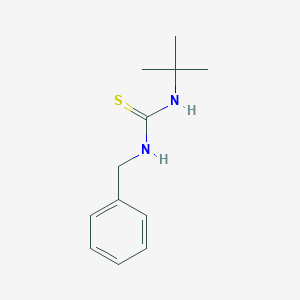![molecular formula C18H26N6O B5550628 3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)
3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely possesses biological activity due to its structural features. These include a pyridazine core, a substituted piperazine, and pyrazole functionalities, which are common in molecules with pharmacological properties. The synthesis and analysis of such compounds are of interest in medicinal chemistry and organic synthesis research.
Synthesis Analysis
The synthesis of similar pyridazine derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of pyridazinopyrazolotriazines involves diazotization and coupling with active methylene reagents, followed by several condensation reactions to introduce various substituents (Deeb, El-Mariah, & Hosny, 2004). Similar approaches may be applicable for the target compound, employing tailored precursors for the desired substituents.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by their heterocyclic cores and substituent groups. Spectral analysis, including NMR and mass spectrometry, plays a crucial role in confirming the structure of synthesized compounds. For instance, the synthesis of pyridine and pyridazine derivatives involves analytical and spectral analysis to confirm the chemical structures (Rady & Barsy, 2006).
Chemical Reactions and Properties
Pyridazine derivatives participate in a variety of chemical reactions, reflecting their chemical properties. These reactions include condensation with hydrazines, coupling with active methylene reagents, and cyclodehydration, leading to various derivatives with potential antimicrobial activity or other biological effects (El-Mariah, Hosny, & Deeb, 2006).
科学的研究の応用
Hypoglycemic Activity
- A study conducted by Meurer et al. (1992) synthesized alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, which demonstrated significant binding affinity to alpha 1, alpha 2, beta 1, and beta 2 adrenergic receptors and showed potent hypoglycemic effects in insulin-resistant hyperglycemic mice (Meurer et al., 1992).
Antimicrobial and Antibacterial Activity
- Mekky and Sanad (2020) reported the synthesis of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, which displayed potent antibacterial efficacy against various bacterial strains and showed significant biofilm inhibition activities (Mekky & Sanad, 2020).
- Another study by Azab, Youssef, and El‐Bordany (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety. These compounds, including pyridazine derivatives, were tested for antibacterial activity, with several showing high activities (Azab et al., 2013).
Antiviral Activity
- Hebishy, Salama, and Elgemeie (2020) synthesized benzamide-based 5-aminopyrazoles and their corresponding derivatives, which were found to possess significant antiviral activities against the H5N1 subtype of the avian influenza virus (Hebishy et al., 2020).
Antiarrhythmic Activity
- Likhosherstov et al. (2003) reported on the synthesis and antiarrhythmic activity of a series of tetrahydropyrrolo[1,2-a]pyrazines, indicating that many piperazine derivatives possess antiarrhythmic properties (Likhosherstov et al., 2003).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-ethyl-1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-4-15(5-2)18(25)23-12-10-22(11-13-23)16-6-7-17(20-19-16)24-9-8-14(3)21-24/h6-9,15H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVPEDDRWHISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)
![3-[5-methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5550569.png)

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)

![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)
![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)